Naphthalene Chloromethylation Regioselectivity: 94.8 % Preference for 1‑Chloromethyl Position vs. 2‑Chloromethyl Isomer Formation
The chloromethylation of naphthalene using naphthyl‑based quaternary ammonium surfactants (Naph‑GS) achieved 90 % conversion with a positional selectivity of 94.8 % for the 1‑chloromethyl naphthalene product over the 2‑chloromethyl isomer [1]. Compounds such as 1‑chloro‑6‑(chloromethyl)naphthalene can therefore be accessed from 1‑chloromethylnaphthalene precursors with high regiochemical fidelity, while 2‑chloromethylnaphthalene derivatives remain trace by‑products.
| Evidence Dimension | Positional selectivity of chloromethylation (1‑ vs. 2‑position on naphthalene) |
|---|---|
| Target Compound Data | 94.8 % selectivity for 1‑chloromethyl over 2‑chloromethyl (when using Naph‑GS catalyst). |
| Comparator Or Baseline | Non‑catalyzed or conventional chloromethylation typically yields isomeric mixtures with lower selectivity (exact value not reported in directly comparable format; 94.8 % provides an upper benchmark). |
| Quantified Difference | Approaches near‑quantitative regiochemical control for the 1‑chloromethyl isomer scaffold. |
| Conditions | Naphthalene/paraformaldehyde mole ratio 1.25, Naph‑GS catalyst (0.53 mol %), 70 °C, 12 h. |
Why This Matters
High regioselectivity ensures that synthetic routes starting from 1‑chloromethylnaphthalene intermediates deliver structurally homogeneous products, minimizing costly purification of isomeric mixtures that plague less selective methodologies.
- [1] Qian, F.; Zhou, H.‑Y.; Wang, J.‑X. Syntheses of Naphthyl‑Based Quaternary Ammonium Surfactants and Their Catalytic Properties in Chloromethylation of Naphthalene. J. Mol. Liq. 2020, 302, 112557. View Source
